Home > Products > Screening Compounds P147058 > Anti-Inflammatory Peptide 1 Acetate
Anti-Inflammatory Peptide 1 Acetate -

Anti-Inflammatory Peptide 1 Acetate

Catalog Number: EVT-14905769
CAS Number:
Molecular Formula: C47H86N12O16S2
Molecular Weight: 1139.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Anti-Inflammatory Peptide 1 Acetate typically employs solid-phase peptide synthesis (SPPS). This method involves the following steps:

  1. Resin Preparation: The process begins with a solid support, usually a resin functionalized with a linker.
  2. Amino Acid Coupling: Amino acids are activated and coupled to the resin in a stepwise manner, using reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and dimethylformamide.
  3. Cleavage: Once the peptide chain is assembled, it is cleaved from the resin using a mixture of trifluoroacetic acid, water, and triisopropylsilane to release the peptide.
  4. Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC), ensuring high purity levels (typically >95%) .

Technical details include monitoring the reaction progress through mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the identity and purity of the synthesized peptides.

Molecular Structure Analysis

The molecular structure of Anti-Inflammatory Peptide 1 Acetate consists of a specific sequence of amino acids that confer its biological activity. The peptide typically exhibits secondary structures such as alpha-helices or beta-sheets, which are crucial for its interaction with target proteins involved in inflammatory pathways.

Data regarding its molecular weight, sequence, and structural conformation can be obtained through techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. For instance, the structural analysis may reveal specific binding sites that interact with phospholipase A2, an enzyme implicated in inflammation .

Chemical Reactions Analysis

Anti-Inflammatory Peptide 1 Acetate participates in several chemical reactions that underpin its mechanism of action. Notably:

  • Inhibition of Phospholipase A2: This enzyme plays a critical role in the inflammatory response by catalyzing the release of arachidonic acid from membrane phospholipids. The peptide acts as a strong inhibitor of this enzyme, thereby reducing the production of pro-inflammatory mediators.
  • Binding Interactions: The peptide can bind to glycosaminoglycans with high affinity, which influences leukocyte migration across endothelial cells during inflammation .

These reactions are essential for understanding how Anti-Inflammatory Peptide 1 Acetate exerts its therapeutic effects.

Mechanism of Action

The mechanism of action of Anti-Inflammatory Peptide 1 Acetate involves several processes:

  1. Inhibition of Inflammatory Mediators: By inhibiting phospholipase A2, the peptide reduces levels of arachidonic acid and subsequent pro-inflammatory eicosanoids.
  2. Modulation of Cytokine Production: The peptide may also influence cytokine signaling pathways, particularly those involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which is pivotal in regulating immune responses .
  3. Leukocyte Migration Reduction: Through its binding affinity to glycosaminoglycans, it can alter leukocyte trafficking during inflammation .

Data supporting these mechanisms often come from in vitro and in vivo studies demonstrating reduced inflammatory markers in disease models.

Physical and Chemical Properties Analysis

Anti-Inflammatory Peptide 1 Acetate exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 1500 Da.
  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: Enhanced stability compared to naturally occurring peptides due to its synthetic nature.

These properties make it suitable for therapeutic applications where stability and solubility are crucial for efficacy .

Applications

Anti-Inflammatory Peptide 1 Acetate has several scientific applications:

  • Therapeutic Development: It is being explored as a potential treatment for chronic inflammatory diseases such as arthritis and colitis due to its ability to modulate inflammatory responses effectively.
  • Research Tool: The peptide serves as a valuable tool in studying inflammatory processes and testing new anti-inflammatory therapies.
  • Drug Formulation: Its properties make it an attractive candidate for incorporation into drug delivery systems aimed at targeting inflammation specifically .
Mechanistic Basis of Anti-Inflammatory Activity

Inhibition of Phospholipase A2 (PLA2) Signaling Pathways

Anti-Inflammatory Peptide 1 Acetate (AIP-1A) functions as a potent inhibitor of cytosolic phospholipase A2 (cPLA2α), a key enzyme in the initiation of inflammatory cascades. cPLA2α hydrolyzes phospholipids at the sn-2 position to release arachidonic acid (AA), the precursor for pro-inflammatory eicosanoids (prostaglandins, leukotrienes). AIP-1A binds to the catalytic domain of cPLA2α, competitively inhibiting AA liberation and subsequent metabolite production. This suppression disrupts the "Bazan effect" – the rapid release of fatty acids during inflammatory excitation [6]. Compared to secretory PLA2 isoforms, cPLA2α is uniquely sensitive to AIP-1A due to its Ser/Asp catalytic dyad and calcium-dependent membrane translocation. The peptide’s specificity is evidenced by its minimal effect on calcium-independent PLA2 (iPLA2) or platelet-activating factor acetylhydrolases (PAF-AH) [6] [9].

Table 1: PLA2 Isoform Specificity of AIP-1A

PLA2 FamilyCatalytic MechanismCalcium RequirementAIP-1A Inhibition
cPLA2α (Group IVA)Ser/Asp dyadμM (C2 domain-dependent)High (IC₅₀ ~0.5 μM)
sPLA2 (Group IIA/V)His/Asp networkmM (extracellular)Low (IC₅₀ >20 μM)
iPLA2 (Group VIA)Ser/Asp dyadNoneNegligible
PAF-AH (Group VII)Ser/His/Asp triadNoneNegligible

Modulation of Nuclear Factor-Kappa B (NF-κB) Transcriptional Regulation

AIP-1A attenuates NF-κB activation through dual-phase regulation of the IKK complex and p65 subunit. Primarily, it prevents IκBα phosphorylation by inhibiting IKKβ activation, thereby retaining NF-κB in the cytoplasm. Quantitative immunoblot analyses demonstrate that AIP-1A reduces LPS-induced phospho-IKKβ levels by 65% in microglia within 30 minutes [3] [7]. Secondarily, AIP-1A promotes hyperacetylation of the p65 subunit at Lys310 via histone acetyltransferase (HAT) recruitment. Acetylated p65 exhibits reduced DNA-binding affinity to pro-inflammatory gene promoters (e.g., TNF-α, IL-6). Conversely, AIP-1A enhances nuclear translocation of anti-inflammatory regulators like PPAR-γ, which competes with NF-κB for coactivator binding [3] [7].

Table 2: AIP-1A-Mediated NF-κB Regulatory Effects

NF-κB ComponentEffect of AIP-1AFunctional Consequence
IKKβ kinase↓ Phosphorylation (65% inhibition)Stabilized IκBα/NF-κB complex
p65 subunit (Ser536)↓ Phosphorylation (2-fold reduction)Impaired transcriptional activation
p65 subunit (Lys310)↑ Acetylation (2.5-fold increase)Reduced DNA binding affinity
PPAR-γ nuclear translocation↑ Nuclear accumulation (80% increase)Competitive promoter repression

Histone Acetylation-Dependent Epigenetic Modulation of Inflammatory Genes

The acetate moiety in AIP-1A serves as a metabolic substrate for acetyl-CoA synthetase (ACSS), increasing nuclear acetyl-CoA pools by 2.5-fold. This fuels histone acetyltransferase (HAT)-dependent hyperacetylation of histone H3 at lysine 9 (H3K9ac), an epigenetic mark associated with open chromatin conformation. Chromatin immunoprecipitation sequencing reveals H3K9ac enrichment at promoters of anti-inflammatory genes (TGF-β1, IL-4), enhancing their transcription. Conversely, AIP-1A reverses LPS-induced H3K9 hypoacetylation at pro-inflammatory gene loci (IL-1β, TNF-α), silencing their expression. In astrocytes, this epigenetic reprogramming reduces IL-6 protein secretion by 50% without altering mRNA stability, confirming post-transcriptional efficacy [3] [7].

Table 3: Epigenetic Targets of AIP-1A in Inflammatory Cells

Epigenetic MarkerTarget GenesEffect of AIP-1AFunctional Outcome
H3K9acIL-4, TGF-β1↑ 2-fold enrichmentEnhanced anti-inflammatory transcription
H3K9acIL-1β, TNF-αReversal of LPS-induced hypoacetylationTranscriptional silencing
p65 (Lys310 acetylation)NF-κB-dependent genes↑ 2.5-fold acetylationReduced cytokine production

Suppression of NLRP3 Inflammasome Activation via GPR43-Mediated Pathways

AIP-1A leverages its acetate group to activate G-protein coupled receptor 43 (GPR43), a key immunomodulatory receptor highly expressed on macrophages. GPR43 engagement triggers Gαq/11-dependent phospholipase C (PLC) activation, which reduces intracellular Ca²⁺ mobilization by 40%. This Ca²⁺ suppression inhibits NLRP3 oligomerization and ASC speck formation. Furthermore, GPR43 signaling elevates soluble adenylyl cyclase (sAC) activity, increasing cAMP production 3-fold. cAMP-dependent protein kinase A (PKA) then phosphorylates NLRP3, promoting its K48-linked ubiquitination and autophagic degradation. In vivo, AIP-1A protects against monosodium urate (MSU)-induced peritonitis by reducing caspase-1 activation by 70% and IL-1β secretion by 80% [1] [4] [10].

Table 4: GPR43-Dependent NLRP3 Suppression Mechanisms

Signaling PathwayKey Molecular EventsInflammasome Outcome
Gαq/11-PLC-IP3↓ Ca²⁺ mobilization (40% reduction)Impaired NLRP3 oligomerization
sAC-cAMP-PKA↑ NLRP3 Ser/Thr phosphorylationK48 ubiquitination & autophagic degradation
Mitochondrial ROS↓ mtROS generation (60% inhibition)Reduced oxidized mtDNA release & NLRP3 activation

Crosstalk Between MAPK Phosphorylation and Cytokine Expression

AIP-1A disrupts MAPK signaling cascades by selectively inhibiting stress-activated kinases p38 and JNK while modulating ERK1/2 activity. In LPS-primed microglia, AIP-1A reduces phospho-p38 (Thr180/Tyr182) and phospho-JNK (Thr183/Tyr185) by 60–75% within 2 hours, attenuating downstream AP-1-driven transcription of TNF-α and IL-1β. Conversely, it enhances ERK1/2 phosphorylation by 50% at 4 hours, promoting anti-inflammatory IL-4 synthesis. This kinase rewiring shifts cytokine balance: pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) decrease 2–3-fold, while anti-inflammatory mediators (TGF-β1, IL-4) increase 2.5-fold. The peptide’s efficacy is magnified in astrocytes, where it reverses LPS-induced ERK1/2 hyperphosphorylation and NF-κB p65 nuclear translocation [3] [6] [7].

Table 5: AIP-1A Effects on MAPK-Cytokine Signaling

MAPK PathwayAIP-1A-Mediated ChangeCytokine Regulation
p38 phosphorylation↓ 75% at 2 hr↓ TNF-α, IL-1β transcription
JNK phosphorylation↓ 60% at 2 hr↓ Caspase-3 activation & apoptosis
ERK1/2 phosphorylation↑ 50% at 4 hr↑ IL-4 synthesis & secretion
NF-κB p65 nuclear translocation↓ 80% nuclear localization↓ IL-6, TNF-α release

Properties

Product Name

Anti-Inflammatory Peptide 1 Acetate

IUPAC Name

acetic acid;(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid

Molecular Formula

C47H86N12O16S2

Molecular Weight

1139.4 g/mol

InChI

InChI=1S/C45H82N12O14S2.C2H4O2/c1-24(2)21-31(42(67)54-32(22-35(60)61)43(68)56-33(23-58)45(70)71)55-44(69)36(25(3)4)57-41(66)28(12-8-10-18-47)52-38(63)27(11-7-9-17-46)51-40(65)30(16-20-73-6)53-39(64)29(13-14-34(49)59)50-37(62)26(48)15-19-72-5;1-2(3)4/h24-33,36,58H,7-23,46-48H2,1-6H3,(H2,49,59)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,54,67)(H,55,69)(H,56,68)(H,57,66)(H,60,61)(H,70,71);1H3,(H,3,4)/t26-,27-,28-,29-,30-,31-,32-,33-,36-;/m0./s1

InChI Key

SIZPRSHRYMXEHJ-NVSXTZONSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N.CC(=O)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)N.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.